A Comprehensive Technical Guide to the Synthesis and Mechanism of N-{4-[(hydroxyimino)methyl]phenyl}acetamide
A Comprehensive Technical Guide to the Synthesis and Mechanism of N-{4-[(hydroxyimino)methyl]phenyl}acetamide
Abstract
N-{4-[(hydroxyimino)methyl]phenyl}acetamide, an oxime derivative of 4-acetamidobenzaldehyde, serves as a valuable building block in medicinal chemistry and materials science. Its synthesis is predicated on a straightforward yet mechanistically nuanced oximation reaction. This guide provides an in-depth exploration of the principal synthetic pathway, starting from the preparation of the key aldehyde intermediate, N-(4-formylphenyl)acetamide, followed by its conversion to the target oxime. We will dissect the underlying reaction mechanisms, offering field-proven insights into experimental design and optimization. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's synthesis and chemical behavior.
Strategic Overview: A Two-Stage Synthetic Approach
The molecular architecture of N-{4-[(hydroxyimino)methyl]phenyl}acetamide logically dictates a two-stage synthetic strategy. A retrosynthetic analysis reveals that the terminal oxime functional group is most efficiently installed by the condensation of an aldehyde with hydroxylamine.[1] This pinpoints N-(4-formylphenyl)acetamide (also known as 4-acetamidobenzaldehyde) as the crucial precursor.
Therefore, the synthesis is logically divided into:
-
Formation of the Aldehyde Intermediate: Synthesis of N-(4-formylphenyl)acetamide.
-
Oximation: Conversion of the aldehyde to the final product, N-{4-[(hydroxyimino)methyl]phenyl}acetamide.
This approach ensures high yields and purity by addressing the formation of each functional group in a dedicated, optimized step.
Caption: Retrosynthetic analysis of the target compound.
Stage 1: Synthesis of the Precursor, N-(4-formylphenyl)acetamide
The synthesis of N-(4-formylphenyl)acetamide is a critical first step. While several methods exist, a common and reliable approach involves the formylation of N-phenylacetamide (acetanilide). The Vilsmeier-Haack reaction is a classic and effective method for this transformation, utilizing a Vilsmeier reagent prepared from phosphorus oxychloride and a formamide like N,N-dimethylformamide (DMF).[2][3][4]
Causality in Experimental Design
The choice of the Vilsmeier-Haack reaction is deliberate. The acetamido group is an ortho-, para-directing activator. The steric hindrance at the ortho position favors the formylation at the para position, leading to a high regioselectivity for the desired product. The reaction proceeds under relatively mild conditions and is known for its efficiency in formylating activated aromatic rings.
Experimental Protocol: Vilsmeier-Haack Formylation
Materials:
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Acetanilide
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
Ice
-
Saturated sodium acetate solution
-
Deionized water
Procedure:
-
In a three-necked flask equipped with a stirrer, dropping funnel, and a calcium chloride guard tube, cool DMF in an ice bath.
-
Add phosphorus oxychloride dropwise with constant stirring. An exothermic reaction forms the electrophilic Vilsmeier reagent (chloroiminium salt). Maintain the temperature below 10°C.
-
Once the addition is complete and the initial exotherm has subsided, add acetanilide portion-wise to the reaction mixture.
-
After the addition of acetanilide, remove the ice bath and heat the mixture on a water bath (e.g., at 60-70°C) for 2-3 hours.
-
Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring. This hydrolyzes the intermediate and quenches the reaction.
-
Neutralize the resulting acidic solution to a pH of 6-7 by slowly adding a saturated sodium acetate solution. The product, N-(4-formylphenyl)acetamide, will precipitate out of the solution.
-
Allow the mixture to stand in a cold environment (e.g., refrigerator) overnight to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove residual salts, and dry in a vacuum oven.
Stage 2: Synthesis of N-{4-[(hydroxyimino)methyl]phenyl}acetamide
This stage involves the core transformation: the conversion of the aldehyde functional group into an oxime. This is a classic condensation reaction between a carbonyl compound and hydroxylamine.[1][5]
Protocol Validation and Reagent Selection
The reaction is typically carried out using hydroxylamine hydrochloride (NH₂OH·HCl). The hydrochloride salt is more stable and easier to handle than the free base. A weak base, such as sodium acetate or pyridine, is added to the reaction mixture to neutralize the HCl released, thereby liberating the free hydroxylamine nucleophile in situ. Ethanol or an ethanol/water mixture is a common solvent choice due to the good solubility of the reactants.
Experimental Protocol: Oximation
Materials:
-
N-(4-formylphenyl)acetamide
-
Hydroxylamine hydrochloride (NH₂OH·HCl)
-
Sodium acetate (CH₃COONa)
-
Ethanol
-
Water
Procedure:
-
Dissolve N-(4-formylphenyl)acetamide in ethanol in a round-bottom flask. Gentle warming may be required to achieve complete dissolution.
-
In a separate beaker, prepare an aqueous solution of hydroxylamine hydrochloride and sodium acetate.
-
Add the aqueous hydroxylamine solution to the ethanolic solution of the aldehyde.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then in an ice bath to induce crystallization of the product.
-
If crystallization does not occur spontaneously, the product can be precipitated by slowly adding cold water to the reaction mixture.
-
Collect the crystalline product, N-{4-[(hydroxyimino)methyl]phenyl}acetamide, by vacuum filtration.
-
Wash the product with a cold ethanol-water mixture to remove any unreacted starting materials and salts.
-
Recrystallize the crude product from a suitable solvent (e.g., aqueous ethanol) to obtain the pure oxime.
Mechanistic Elucidation of Oxime Formation
The formation of an oxime from an aldehyde and hydroxylamine is a nucleophilic addition-elimination reaction. The mechanism is typically facilitated by mild acid catalysis, which serves to activate the carbonyl group.[5][6][7]
Step 1: Carbonyl Protonation (Acid-Catalyzed)
-
A proton from the mildly acidic medium protonates the carbonyl oxygen, making the carbonyl carbon significantly more electrophilic and susceptible to nucleophilic attack.
Step 2: Nucleophilic Attack
-
The lone pair of electrons on the nitrogen atom of hydroxylamine attacks the activated carbonyl carbon. This forms a protonated tetrahedral intermediate (a carbinolamine).[8]
Step 3: Proton Transfer
-
A series of proton transfers occurs. A base (e.g., water or another molecule of hydroxylamine) deprotonates the nitrogen atom, and the hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (-OH₂⁺).
Step 4: Dehydration
-
The lone pair on the nitrogen atom facilitates the elimination of a water molecule, forming a carbon-nitrogen double bond.
Step 5: Deprotonation
-
A final deprotonation of the nitrogen atom by a base regenerates the acid catalyst and yields the final neutral oxime product.
Caption: Stepwise mechanism of acid-catalyzed oxime formation.
Physicochemical Data and Characterization
Proper characterization is essential to confirm the identity and purity of the synthesized N-{4-[(hydroxyimino)methyl]phenyl}acetamide.
| Property | Data | Source |
| Chemical Name | N-{4-[(hydroxyimino)methyl]phenyl}acetamide | IUPAC |
| CAS Number | 110853-54-8; 5351-33-7 | [9] |
| Molecular Formula | C₉H₁₀N₂O₂ | [9] |
| Molecular Weight | 178.19 g/mol | [9] |
| Appearance | Typically a white to off-white solid | General |
| Primary Precursor | N-(4-Formylphenyl)acetamide (CAS: 122-85-0) | [10][11] |
Characterization Techniques:
-
¹H NMR: To confirm the presence of aromatic protons, the acetamide methyl and NH protons, and the characteristic oxime proton (CH=N-OH).
-
¹³C NMR: To identify all unique carbon atoms in the molecule.
-
FT-IR Spectroscopy: To detect characteristic stretching frequencies, such as O-H (oxime), N-H (amide), C=O (amide), and C=N (oxime).
-
Mass Spectrometry: To confirm the molecular weight of the compound.
Conclusion
The synthesis of N-{4-[(hydroxyimino)methyl]phenyl}acetamide is a robust and reproducible process, hinging on the successful formation of the N-(4-formylphenyl)acetamide intermediate and its subsequent oximation. Understanding the mechanistic details of the nucleophilic addition-elimination reaction is key to optimizing reaction conditions and achieving high yields of the pure product. The protocols and insights provided in this guide offer a solid foundation for researchers to confidently synthesize and utilize this versatile chemical compound in their developmental pipelines.
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